7-nitro-4aH-quinolin-2-one

Medicinal Chemistry Prodrug Design Synthetic Intermediate

Researchers requiring a reliable 7-nitroquinolinone precursor for selective reduction to 7-aminoquinolinone APIs face limited high-purity sourcing. 7-Nitroquinolin-2(1H)-one addresses this gap as the definitive nitro-aromatic building block. • Essential precursor for patented anti-allergic 7-aminoquinolinone derivatives via selective nitro reduction. • Documented herbicidal activity through inhibition of plant photosynthesis & protein synthesis-validated in cotton and wheat. • Well-characterized crystal structure (orthorhombic, Pbca, a=8.483 Å) serves as a benchmark for structural biology and materials research. Supplied with batch-specific analytical data; ambient shipping for standard research quantities.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
Cat. No. B15132863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-nitro-4aH-quinolin-2-one
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC(=O)C=CC21)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O3/c12-9-4-2-6-1-3-7(11(13)14)5-8(6)10-9/h1-6H
InChIKeyRHJFCPZUBQTTHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Nitro-4aH-quinolin-2-one Product Profile


7-Nitro-4aH-quinolin-2-one (7-nitroquinolin-2(1H)-one) is a heterocyclic compound from the quinolinone class, characterized by a fused benzene and pyridine ring system with a nitro group (-NO₂) at the 7-position and a keto group (=O) at the 2-position [1]. With the CAS number 75755-37-2 and a molecular formula of C₉H₆N₂O₃, this compound has a molecular weight of 190.16 g/mol . It is primarily utilized as a crucial intermediate and building block in medicinal chemistry and chemical synthesis, with documented applications ranging from the development of anti-allergic agents to herbicides [2].

Why 7-Nitro-4aH-quinolin-2-one Cannot Be Substituted


Substituting 7-nitro-4aH-quinolin-2-one with a generic quinolin-2(1H)-one or a 7-amino derivative is not scientifically valid due to the critical functional and physicochemical divergence conferred by the 7-nitro group. The nitro substituent is a strong electron-withdrawing group that profoundly alters the compound's electronic distribution, resonance stabilization, and chemical reactivity . This change is not merely incremental; it enables a distinct set of chemical transformations, such as selective reduction to a 7-amino derivative for downstream synthesis, and imparts specific biological activities not present in the parent heterocycle [1]. The quantifiable differences in molecular structure and function detailed below confirm that this compound occupies a unique chemical space that cannot be replicated by its closest in-class analogs.

7-Nitro-4aH-quinolin-2-one vs. Key Comparators: Quantitative Evidence


Bioreduction & Synthetic Utility vs. Quinolin-2(1H)-one

The presence of the nitro group at the 7-position provides 7-nitro-4aH-quinolin-2-one with a unique bioreductive activation pathway not available to the unsubstituted quinolin-2(1H)-one. This nitro group can be selectively reduced to a 7-amino group, a transformation that is the cornerstone of its use as a synthetic intermediate for pharmacologically active 7-aminoquinolinone derivatives . In contrast, the parent compound lacks this functional handle, rendering it inert in these critical pathways. This chemical reactivity is a quantifiable difference in the molecule's functional group count and electronic character, specifically documented by its computed molecular properties including 1 rotatable bond, 4 double bonds, and 6 aromatic bonds [1].

Medicinal Chemistry Prodrug Design Synthetic Intermediate

Anti-Allergic Potential: Precursor vs. 7-Amino Analog

While 7-nitroquinolin-2(1H)-one is primarily an intermediate, its specific biological potential is distinct from its reduction product, the 7-aminoquinolinone. The patent literature identifies 7-nitroquinolinone derivatives as important synthetic intermediates for 7-aminoquinolinone derivatives, which are the active anti-allergic agents [1]. This establishes a clear functional relationship but also a key difference: the nitro compound is the pro-form or precursor, while the amino compound is the active pharmaceutical ingredient. This delineation is critical for procurement: a researcher seeking an active anti-allergic agent would require the 7-amino derivative, whereas a synthetic chemist aiming to create it would require the 7-nitro compound. The difference in their biological roles is absolute, defined by the oxidation state of the nitrogen at the 7-position.

Drug Discovery Anti-allergic Immunology

Crystallographic Fingerprint vs. Structural Analogs

Single-crystal X-ray diffraction provides an unambiguous, atomic-level fingerprint that differentiates 7-nitroquinolin-2(1H)-one from any analog. The crystal structure has been determined, revealing the molecule to be nearly planar (within 0.2 Å) with specific intermolecular interactions [1]. The crystallographic parameters—orthorhombic crystal system, space group Pbca, with unit cell dimensions a = 8.483(4) Å, b = 18.249(9) Å, c = 15.889(8) Å, and Z = 8—are unique to this specific molecular arrangement [2]. These parameters would differ for a 7-chloro, 7-amino, or unsubstituted analog, providing a definitive and quantifiable basis for identification and quality control. This data serves as a 'gold standard' for confirming the identity and purity of the procured compound.

Structural Biology Crystallography Analytical Chemistry

7-Nitro-4aH-quinolin-2-one Application Scenarios


Synthesis of 7-Aminoquinolinone Pharmaceuticals

This compound is the essential precursor for synthesizing a class of 7-aminoquinolinone derivatives, which have been patented as active pharmaceutical ingredients for anti-allergic agents [1]. A procurement decision for this scenario is driven by the need for a nitro-aromatic starting material that can undergo selective reduction. No other in-class analog, such as the unsubstituted quinolinone or a 7-halo derivative, can fulfill this precise synthetic role. The quantitative difference in functional groups (nitro vs. hydrogen/halogen) defines its exclusive utility in this synthetic pathway.

Herbicide Development

7-Nitroquinolin-2(1H)-one has been documented to possess herbicidal properties, with a proposed mechanism involving the inhibition of plant photosynthesis and protein synthesis in crops such as cotton and wheat . For researchers developing new herbicides, this compound represents a distinct chemotype compared to other quinolinones. The 7-nitro group is critical for this activity, and substituting it with an amino or unsubstituted analog would likely result in a loss of herbicidal efficacy, as suggested by structure-activity relationships in related quinoline herbicides .

Crystallographic & Structural Biology Studies

The well-defined crystal structure of 7-nitroquinolin-2(1H)-one [2][3] makes it a valuable subject for structural biology and materials science research. It can be used as a model compound for studying nitro-aromatic interactions, crystal packing forces, or as a ligand in protein binding studies where its electron-deficient aromatic system is of interest. Its unique crystallographic parameters (orthorhombic, space group Pbca, a = 8.483(4) Å) provide a benchmark for comparison with novel derivatives, allowing researchers to understand the structural consequences of chemical modifications.

Reductive Activation Probe in Medicinal Chemistry

In medicinal chemistry, the nitro group can serve as a trigger for bioreductive activation, a strategy used in prodrug design. The reduction of the 7-nitro group to a 7-amino group in a hypoxic environment is a quantifiable chemical transformation . Researchers investigating this mechanism would procure this compound as a well-characterized substrate to study nitroreductase enzyme activity or to develop hypoxia-selective agents. Its behavior can be directly compared to other nitro-aromatic probes, but its quinolinone core provides a distinct physicochemical profile (e.g., logP, solubility) for tuning drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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